N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide
Description
N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is a Schiff base derivative synthesized from naphtho[2,1-b]furan-2-carbohydrazide, a key intermediate formed by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate under acidic conditions . The compound features a naphtho[2,1-b]furan core conjugated to a carbohydrazide moiety, with a dimethylamino-substituted methylidene group (N=CH-N(CH₃)₂) at the hydrazide position.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(dimethylaminomethylideneamino)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20) |
InChI Key |
QAJPPKBSMPMNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of a naphthofuran derivative with a dimethylaminomethylidene hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Cyclocondensation Reactions
The carbohydrazide group undergoes cyclization with CS₂/KOH to form 1,3,4-oxadiazole derivatives, a reaction pathway validated for similar naphthofuran carbohydrazides .
Example Reaction:
Conditions:
Spectral Confirmation:
Mannich Reaction
The dimethylaminomethylidene group participates in Mannich reactions with formaldehyde and secondary amines, forming triazole derivatives .
Example Reaction:
Conditions:
Key Products:
| Product | Substituent (R) | Yield (%) |
|---|---|---|
| 4a | Morpholine | 72 |
| 4b | Piperidine | 68 |
Nucleophilic Addition with Chalcones
The hydrazide reacts with α,β-unsaturated ketones (chalcones) to form pyrazoline derivatives via 1,3-dipolar cycloaddition .
Example Reaction:
Conditions:
Biological Relevance:
-
Pyrazoline derivatives show antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .
Condensation with Aromatic Amines
The hydrazide group reacts with aromatic amines to form Schiff bases, confirmed by IR and NMR .
Example Reaction:
Key Data:
Acetylation and Alkylation
The NH group undergoes acetylation with acetic anhydride or alkylation with chloroacetamide .
Example Reaction:
Applications:
Mechanistic Insights
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones comparable to standard antibiotics.
| Microorganism | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| E. coli | 18 | Ampicillin |
| S. aureus | 20 | Ciprofloxacin |
| Pseudomonas aeruginosa | 15 | Gentamicin |
The results indicate that these compounds could serve as potential candidates for developing new antimicrobial agents.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms include:
- Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : Significant S-phase arrest observed in treated cancer cells, inhibiting their proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 10 | Apoptosis |
| MCF-7 | 15 | Cell Cycle Arrest |
3. Anti-inflammatory Activity
Preliminary studies have suggested that derivatives of this compound may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in macrophage cell lines treated with the compound.
Case Study 1: Antimicrobial Evaluation
In a comparative study published in a peer-reviewed journal, this compound was tested against common pathogens. The study concluded that the compound displayed superior activity against multi-drug resistant strains compared to conventional antibiotics.
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that treatment with the compound resulted in significant morphological changes in cancer cells indicative of apoptosis. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells, validating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: Derivatives vary in substituents, including aromatic (e.g., phenyl, methoxyphenyl) and heterocyclic groups (e.g., pyrazole, furan).
- Synthesis: All compounds are synthesized via condensation of naphtho[2,1-b]furan-2-carbohydrazide with aldehydes in ethanol or DMF under reflux, typically with acid catalysts (e.g., HCl). Yields range from 60% to 80% .
- Spectral Confirmation : IR spectra consistently show C=O (1646–1702 cm⁻¹) and NH (3273–3644 cm⁻¹) stretches. ¹H NMR confirms the CH=N imine proton at δ 7.8–8.3 .
Table 2: Antimicrobial Activity of Selected Derivatives
Key Observations :
- Enhanced Activity : The target compound exhibits potent antibacterial activity (MIC 12.5 μg/mL against S. aureus), outperforming derivatives with methoxy or chlorophenyl groups .
- Role of Substituents: The dimethylamino group likely enhances membrane penetration, while bulky substituents (e.g., 4-methoxyphenyl) reduce efficacy due to steric hindrance .
- Multifunctionality: The target compound and azetidinone derivatives show broad pharmacological profiles, including anti-inflammatory and antipyretic effects, attributed to the naphthofuran core’s redox-modulating capacity .
Toxicity and Solubility
- Toxicity : In vivo studies on related furan-2-carbohydrazide derivatives (e.g., ) indicate low acute toxicity (LD₅₀ > 500 mg/kg), but chronic exposure risks require further evaluation .
- Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to non-polar derivatives (e.g., 2-methylbenzylidene), facilitating drug delivery .
Biological Activity
N'-[(Dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound and its derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between naphtho[2,1-b]furan-2-carbohydrazide and dimethylaminomethylidene derivatives. The resulting compound is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.
Key Characterization Data:
- IR Spectroscopy : Characteristic absorption bands for carbonyl (C=O) and amino (N-H) groups.
- NMR Spectroscopy : Chemical shifts corresponding to the hydrazide protons and aromatic protons.
- Mass Spectrometry : Molecular ion peak confirming the molecular weight.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of naphtho[2,1-b]furan derivatives. For instance:
- A study demonstrated that synthesized derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showing promising results compared to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Amoxicillin (64) |
| Escherichia coli | 16 | Ciprofloxacin (32) |
| Pseudomonas aeruginosa | 64 | Gentamicin (128) |
Anti-inflammatory Activity
Research has indicated that naphtho[2,1-b]furan derivatives possess anti-inflammatory properties. In vitro assays demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
The anticancer potential of this compound has also been explored. A study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis via mitochondrial pathway |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 12.3 | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several naphtho[2,1-b]furan derivatives, this compound showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that the dimethylamino substitution significantly increased membrane permeability leading to higher efficacy .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound in a xenograft model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Q & A
Q. What is the standard synthetic route for N'-[(dimethylamino)methylidene]naphtho[2,1-b]furan-2-carbohydrazide and its intermediates?
- Methodological Answer : The synthesis begins with 2-hydroxy-1-naphthaldehyde , which reacts with ethyl chloroacetate in the presence of potassium carbonate and DMF to form ethyl naphtho[2,1-b]furan-2-carboxylate . This ester is then treated with hydrazine hydrate under acidic reflux conditions to yield naphtho[2,1-b]furan-2-carbohydrazide . For the dimethylamino-substituted Schiff base, the carbohydrazide intermediate reacts with dimethylformamide dimethyl acetal (DMFDMA) or a dimethylamino-containing aldehyde under catalytic acetic acid in ethanol, followed by purification via recrystallization or column chromatography . Key steps require monitoring via TLC and optimizing solvent systems (e.g., dioxane for azetidinone formation) .
Q. Which spectroscopic techniques are critical for confirming the structure of naphtho[2,1-b]furan-2-carbohydrazide derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirm the loss of ester carbonyl (~1718 cm⁻¹) and formation of hydrazide C=O (~1657 cm⁻¹) and imine C=N (~1602 cm⁻¹) .
- ¹H NMR : Key signals include aromatic multiplet regions (δ 7.60–8.50 ppm), imine proton singlet (δ 8.63 ppm), and exchangeable -NH protons (δ 10.12–12.21 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 226 for carbohydrazide) and fragmentation patterns validate molecular formulas .
- X-ray Crystallography : Resolve ambiguities in planar/non-planar conformations of fused rings and hydrogen-bonding networks in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields during Schiff base formation?
- Methodological Answer :
- Catalyst Selection : Use 2–5% acetic acid in ethanol to accelerate imine bond formation while minimizing side reactions .
- Solvent Systems : Reflux in absolute ethanol or dioxane enhances solubility of aromatic aldehydes and reduces byproduct formation .
- Stoichiometry : Maintain a 1:1 molar ratio of carbohydrazide to aldehyde to prevent unreacted starting material .
- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 7:3) to track progress and terminate reactions at 85–90% completion .
Q. What strategies resolve contradictory spectral data during azetidinone derivative characterization?
- Methodological Answer :
- Cross-Validation : Combine ¹H-¹³C HMBC NMR to confirm azetidinone ring formation (e.g., δ 4.4–4.6 ppm for β-lactam CH₂) and IR for C=O stretching (~1750 cm⁻¹) .
- Isotopic Labeling : Use deuterated solvents (DMSO-d6, CDCl3) to distinguish exchangeable protons (e.g., -NH) from aromatic signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate regiochemistry in ambiguous cases .
- Single-Crystal XRD : Resolve crystallographic discrepancies, such as dihedral angles between naphthofuran and substituent rings .
Q. How can structural modifications enhance antimicrobial activity in naphtho[2,1-b]furan derivatives?
- Methodological Answer :
- Quinoline Hybridization : Introduce 2-chloro-3-formylquinoline moieties via Schiff base formation to improve bacterial membrane penetration .
- Azetidinone Functionalization : Chloroacetyl chloride-derived β-lactam rings increase biofilm disruption efficacy, as shown in Staphylococcus aureus assays .
- Nitro Group Incorporation : Substitution at the C3 position of the naphthofuran core enhances redox activity and ROS generation, improving antifungal potency .
- Structure-Activity Relationship (SAR) : Use logP calculations and molecular docking (e.g., with E. coli DNA gyrase) to prioritize lipophilic, target-binding derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
